molecular formula C31H33N5O2S B14731317 6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one CAS No. 5824-14-6

6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B14731317
CAS No.: 5824-14-6
M. Wt: 539.7 g/mol
InChI Key: SVSUDFCFUZEPFL-UHFFFAOYSA-N
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Description

6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the desired substituents.

For the specific compound , the synthesis may involve the following steps:

  • Preparation of the indole core by Fischer indole synthesis.
  • Introduction of the 2-(4-Cyclohexylphenoxy)ethyl group through a nucleophilic substitution reaction.
  • Formation of the thiadiazolo[3,2-a]pyrimidin-7-one ring system through cyclization reactions involving appropriate precursors.
  • Final modifications to introduce the imino and propyl groups.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are developed to ensure that the synthesis can be performed on a large scale while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the imino group could produce the corresponding amine.

Scientific Research Applications

6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

5824-14-6

Molecular Formula

C31H33N5O2S

Molecular Weight

539.7 g/mol

IUPAC Name

6-[[1-[2-(4-cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C31H33N5O2S/c1-2-8-28-34-36-29(32)26(30(37)33-31(36)39-28)19-23-20-35(27-12-7-6-11-25(23)27)17-18-38-24-15-13-22(14-16-24)21-9-4-3-5-10-21/h6-7,11-16,19-21,32H,2-5,8-10,17-18H2,1H3

InChI Key

SVSUDFCFUZEPFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C6CCCCC6)C(=O)N=C2S1

Origin of Product

United States

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